1,2-DICHLORO-3-(TRIFLUOROPROP-1-YN-1-YL)BENZENE
Overview
Description
1,2-DICHLORO-3-(TRIFLUOROPROP-1-YN-1-YL)BENZENE is an organic compound that belongs to the class of halogenated aromatic hydrocarbons This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-DICHLORO-3-(TRIFLUOROPROP-1-YN-1-YL)BENZENE can be achieved through several synthetic routes. One common method involves the halogenation of a precursor benzene compound followed by the introduction of the trifluoropropynyl group. The reaction conditions typically include the use of halogenating agents such as chlorine or bromine, and the reactions are often carried out under controlled temperatures and pressures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These methods allow for the efficient and consistent production of the compound, with careful monitoring of reaction parameters to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-DICHLORO-3-(TRIFLUOROPROP-1-YN-1-YL)BENZENE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of halogen atoms.
Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being carefully controlled.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzene derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: In industrial applications, it may be used as a precursor for the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which 1,2-DICHLORO-3-(TRIFLUOROPROP-1-YN-1-YL)BENZENE exerts its effects depends on its interaction with molecular targets. For example, in biological systems, the compound may bind to specific enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved in these interactions can be studied using techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2-DICHLORO-3-(TRIFLUOROPROP-1-YN-1-YL)BENZENE include other halogenated aromatic hydrocarbons, such as:
- 2,3-Dichlorobenzene
- 3,3,3-Trifluoropropynylbenzene
- 2,3-Dichloro-1,1,1-trifluoropropane
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of chlorine and fluorine atoms along with the propynyl group. This unique structure imparts distinct chemical properties, such as reactivity and stability, which can be leveraged in various applications.
Properties
Molecular Formula |
C9H3Cl2F3 |
---|---|
Molecular Weight |
239.02 g/mol |
IUPAC Name |
1,2-dichloro-3-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C9H3Cl2F3/c10-7-3-1-2-6(8(7)11)4-5-9(12,13)14/h1-3H |
InChI Key |
KHJPQZLUHSVDEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C#CC(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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